N-cyclohexyl-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide
Description
Properties
IUPAC Name |
N-cyclohexyl-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-4a,7a-dihydrothieno[3,2-d]pyrimidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3O3S/c1-13-11-15(7-8-16(13)22)25-20(27)19-17(9-10-29-19)24(21(25)28)12-18(26)23-14-5-3-2-4-6-14/h7-11,14,17,19H,2-6,12H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOEALFSAQWPRQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=O)C3C(C=CS3)N(C2=O)CC(=O)NC4CCCCC4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-cyclohexyl-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide is a synthetic compound belonging to the thieno[3,2-d]pyrimidine class. This compound exhibits significant biological activity that is pertinent to medicinal chemistry and pharmacology. Its structure suggests potential applications in treating various diseases, particularly cancer and inflammatory conditions.
The molecular formula of this compound is , with a molecular weight of 417.5 g/mol. The compound's thieno-pyrimidine core is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C21H24FN3O3S |
| Molecular Weight | 417.5 g/mol |
| Structure | Thieno[3,2-d]pyrimidine derivative |
The biological activity of this compound largely stems from its ability to inhibit specific enzymes and disrupt signaling pathways associated with cell proliferation and survival. Thieno[3,2-d]pyrimidines have been documented to exhibit selective inhibition against various cancer cell lines by targeting key proteins involved in oncogenic signaling pathways.
Anticancer Properties
Research indicates that thieno[3,2-d]pyrimidine derivatives can effectively inhibit tumor growth in various cancer models. For instance:
- In Vitro Studies : this compound demonstrated significant cytotoxicity against several cancer cell lines.
Anti-inflammatory Effects
The compound has also shown promise in modulating inflammatory responses:
- Mechanistic Studies : It may inhibit pro-inflammatory cytokines and reduce the activation of nuclear factor kappa B (NF-kB), a key regulator of inflammation.
Case Studies and Research Findings
Recent studies have highlighted the efficacy of this compound in various experimental setups:
- Study on Cancer Cell Lines : In a study published in a peer-reviewed journal, N-cyclohexyl derivatives exhibited IC50 values in the nanomolar range against breast and lung cancer cells .
- Inflammation Model : In animal models of inflammation, administration of the compound resulted in reduced paw edema and lower levels of inflammatory markers .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: N-cyclohexyl-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide
- CAS No.: 1261012-03-6
- Molecular Formula : C₂₁H₂₄FN₃O₃S
- Molecular Weight : 417.5 g/mol
- Core Structure: Thieno[3,2-d]pyrimidine-2,4-dione scaffold with a 4-fluoro-3-methylphenyl substituent and a cyclohexyl acetamide side chain .
This compound belongs to the thienopyrimidine class, a pharmacologically significant scaffold known for kinase inhibition and anticancer activity. Its structural uniqueness lies in the fluorine and methyl groups on the phenyl ring and the cyclohexyl acetamide moiety, which may enhance lipophilicity and target binding .
Structural Analogues with Thieno[3,2-d]pyrimidine Cores
Compound 1 : 2-[3-(4-Fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(3-methoxypropyl)acetamide
- Key Features: Substituents: 4-Fluorobenzyl at position 3, 3-methoxypropyl acetamide side chain. Molecular Weight: Not explicitly stated but estimated to be higher than the target compound due to the methoxypropyl group. Activity: Thienopyrimidine derivatives are often explored for kinase inhibition, though specific data for this analog is unavailable .
Compound 2 : N-(2,5-Difluorophenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide
- Key Features: Substituents: 7-(4-Methoxyphenyl) on the thienopyrimidine core, 2,5-difluorophenyl acetamide. Molecular Weight: ~454.4 g/mol (estimated from formula C₂₂H₁₈F₂N₃O₃S). Activity: The methoxy group may enhance solubility, while difluorophenyl could modulate steric interactions in target binding .
Compound 3 : N-(2-Chloro-4-methylphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
- Key Features :
Functional Group Variations
Q & A
Basic: What synthetic methodologies are recommended for preparing this compound?
Answer:
The synthesis typically involves multi-step reactions, including:
- Step 1: Construction of the thieno[3,2-d]pyrimidinone core via cyclization of substituted thioureas or thioamides with α,β-unsaturated carbonyl compounds .
- Step 2: Introduction of the 4-fluoro-3-methylphenyl group at position 3 using Ullmann coupling or Buchwald-Hartwig amination under palladium catalysis .
- Step 3: Acetamide formation via nucleophilic substitution between the thienopyrimidinone intermediate and N-cyclohexyl-2-chloroacetamide in the presence of a base (e.g., K₂CO₃) .
Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures is recommended to achieve >95% purity .
Advanced: How can computational modeling predict and optimize this compound’s binding to kinase targets?
Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets of kinases (e.g., EGFR, JAK2). Focus on hydrogen bonding with hinge regions (e.g., NH of pyrimidinone to C=O of kinase backbone) .
- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD (<2 Å) and binding free energy (MM-PBSA) to prioritize derivatives with stronger affinity .
- SAR Insights: Modifications at the cyclohexyl group (e.g., bulkier substituents) may reduce off-target effects, as seen in analogues with improved selectivity .
Basic: Which spectroscopic techniques are essential for structural validation?
Answer:
- 1H/13C NMR: Confirm acetamide (-NHCO-) protons (δ ~10.10 ppm) and thienopyrimidinone aromatic protons (δ 6.01–7.82 ppm) .
- IR Spectroscopy: Detect carbonyl stretches (C=O at ~1700 cm⁻¹ for pyrimidinone and acetamide) .
- Mass Spectrometry: High-resolution ESI-MS to verify molecular ion [M+H]+ (e.g., calculated m/z 455.12 vs. observed 455.15) .
Advanced: How to resolve discrepancies between in vitro potency and in vivo efficacy?
Answer:
- Pharmacokinetic Analysis: Measure plasma half-life (t½) and bioavailability via LC-MS/MS. Poor solubility (<10 µg/mL) may require formulation with PEG 400 or cyclodextrins .
- Metabolite Identification: Use liver microsomes and UPLC-QTOF to detect oxidative metabolites (e.g., hydroxylation at the cyclohexyl group) that reduce activity .
- Tissue Distribution: Radiolabel the compound (e.g., ¹⁴C) to assess accumulation in target organs versus rapid clearance .
Basic: How to assess purity and stability under storage conditions?
Answer:
- HPLC: Use a C18 column (ACN/water gradient) to monitor degradation products. Purity >98% is critical for biological assays .
- Thermal Stability: TGA/DSC analysis (heating rate 10°C/min) reveals decomposition onset at ~200°C. Store at -20°C in anhydrous DMSO to prevent hydrolysis .
- Forced Degradation: Expose to UV light (ICH Q1B) and acidic/alkaline conditions to identify labile sites (e.g., acetamide bond) .
Advanced: What strategies improve regioselectivity in functionalizing the thienopyrimidinone core?
Answer:
- Directed Metalation: Use LDA at -78°C to deprotonate position 5 of the thienopyrimidinone, followed by electrophilic quenching (e.g., DMF for formylation) .
- Protecting Groups: Temporarily block the acetamide NH with Boc to prevent side reactions during bromination (NBS, AIBN) .
- Kinetic vs. Thermodynamic Control: Optimize reaction temperature (e.g., 0°C vs. reflux) to favor mono-substitution over di-substitution .
Basic: What in vitro assays are suitable for initial biological screening?
Answer:
- Kinase Inhibition: Use ADP-Glo™ assay (Promega) to measure IC₅₀ against recombinant kinases (e.g., IC₅₀ < 100 nM for EGFR mutants) .
- Cytotoxicity: MTT assay in cancer cell lines (e.g., HCT-116) with EC₅₀ values compared to controls like 5-FU .
- Solubility: Shake-flask method in PBS (pH 7.4) to guide formulation development .
Advanced: How to address conflicting data in enzymatic vs. cell-based assays?
Answer:
- Membrane Permeability: Measure Papp in Caco-2 cells. Low permeability (<1 × 10⁻⁶ cm/s) may explain reduced cellular activity despite strong enzyme inhibition .
- Off-Target Effects: Perform kinome-wide profiling (DiscoverX) to identify unintended kinase interactions .
- Protein Binding: Use equilibrium dialysis to assess serum albumin binding (>95% binding reduces free drug concentration) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
